N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide
Description
The compound N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and central nervous system targeting . Key structural attributes include:
- Position 3 substitution: A methyl group linked to a furan-2-carboxamide moiety, contributing hydrogen-bonding capacity via the amide group and π-π interactions via the furan ring.
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-15(12-2-1-6-22-12)16-8-14-18-17-13-4-3-11(19-20(13)14)10-5-7-23-9-10/h1-7,9H,8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSPPQONZACIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and pharmacological properties of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂N₆OS₂ |
| Molecular Weight | 392.46 g/mol |
| CAS Number | 1903515-59-2 |
The structure features a thiophene ring, a triazole moiety, and a furan carboxamide group, which contribute to its pharmacological potential.
Biological Activity
Research indicates that compounds containing the [1,2,4]triazole and furan scaffolds exhibit a wide range of biological activities, including:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of furan have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL for certain derivatives . The incorporation of thiophene and triazole rings is believed to enhance this activity.
2. Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. Inhibitory assays have demonstrated that certain triazole derivatives can exhibit anti-inflammatory effects comparable to standard NSAIDs .
3. Anticancer Potential
Emerging studies suggest that triazole derivatives may possess anticancer properties. For example, some compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms including the modulation of cellular signaling pathways . The specific activity of this compound in this regard remains to be fully elucidated but is a promising area for future research.
Case Studies
Case Study 1: Antinociceptive Activity
In a pharmacological screening study involving various triazole derivatives, it was found that certain compounds exhibited significant antinociceptive activity in animal models. The study employed methods such as the tail flick and hot plate tests to evaluate pain relief efficacy compared to standard analgesics like aspirin. Some derivatives were noted to provide greater pain relief than aspirin itself .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of furan derivatives indicated that those containing thiophene rings demonstrated enhanced activity against both gram-positive and gram-negative bacteria. The findings suggested that structural modifications could lead to improved potency against resistant strains .
Scientific Research Applications
Structural Characteristics
The compound features a fused heterocyclic structure that includes a thiophene ring, a triazole moiety, and a furan carboxamide. The presence of these functional groups contributes to its diverse biological activities. The molecular formula is , with a molecular weight of 392.5 g/mol.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, compounds containing the triazolo-pyridazine framework have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Studies : Compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide have demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The triazole scaffold is recognized for its anticancer properties. Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
- Preclinical Studies : Compounds with similar structures have been noted for their ability to inhibit c-Met kinases, which are implicated in cancer metastasis . Some derivatives have progressed to clinical trials for treating non-small cell lung cancer .
Material Science Applications
Beyond medicinal chemistry, compounds like this compound are being explored in material science:
- Conductive Polymers : The unique electronic properties of triazole-containing compounds make them suitable candidates for developing conductive polymers and organic semiconductors .
Case Studies
Several studies highlight the efficacy of triazole-based compounds in various applications:
Chemical Reactions Analysis
Core Reactivity of the Triazolo-Pyridazine System
The triazolo[4,3-b]pyridazine core undergoes electrophilic substitution and ring-modification reactions:
-
Nitration/Sulfonation : The pyridazine ring can undergo nitration at position 7 or sulfonation at position 5 under acidic conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄), though steric hindrance from the thiophen-3-yl group may reduce regioselectivity.
-
Reductive Alkylation : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridazine ring’s C=N bonds, yielding dihydro derivatives while preserving the triazole ring .
Table 1: Representative Reactions of the Triazolo-Pyridazine Core
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 4 hr | 7-Nitro derivative | 62 | |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd-C, EtOH, RT | Dihydro-triazolo-pyridazine analog | 78 |
Amide Group Reactivity
The furan-2-carboxamide group participates in:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding furan-2-carboxylic acid and the corresponding amine.
-
Nucleophilic Substitution : The methylene bridge (-CH₂-) adjacent to the triazole allows alkylation with iodomethane or benzyl bromide in DMF/K₂CO₃.
Table 2: Amide Group Reactions
| Reaction | Reagents/Conditions | Product | Purity (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6 hr | Furan-2-carboxylic acid + amine | 95 | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hr | N-Methylated derivative | 88 |
Thiophene Substituent Modifications
The thiophen-3-yl group enables:
-
Halogenation : Electrophilic bromination (Br₂/CHCl₃) occurs at the α-position of thiophene, forming 5-bromo-thiophene analogs .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) replaces the thiophene with aryl groups .
Table 3: Thiophene-Directed Reactions
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, RT, 2 hr | 5-Bromo-thiophene derivative | 70 | |
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, DME/H₂O | Aryl-substituted analog | 65 |
Stability and Degradation
-
Thermal Stability : Decomposes at >250°C without melting.
-
Photodegradation : UV light (254 nm) induces cleavage of the triazole-pyridazine bond, forming furan-2-carboxamide and thiophene fragments.
Comparison with Similar Compounds
Core Structure and Substituent Variations
Electronic and Steric Effects
- Thiophene vs. Furan-containing analogs (e.g., CAS 891099-01-7) may exhibit improved solubility due to reduced hydrophobicity.
- Cyclopropanesulfonamide substituents (as in compounds) confer strong electron-withdrawing effects, which could modulate pharmacokinetic properties .
Research Findings and Limitations
- Biological Activity: No direct bioactivity data for the target compound is available in the provided evidence.
Q & A
Q. What are the key synthetic routes and characterization techniques for N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide?
Methodological Answer: The compound is synthesized via multi-step heterocyclic chemistry. A common approach involves:
- Step 1: Condensation of thiophene-3-carboxamide derivatives with triazolo[4,3-b]pyridazine precursors under reflux in ethanol or acetonitrile (60–80°C, 3–7 hours) .
- Step 2: Functionalization via reductive amination or nucleophilic substitution to introduce the furan-2-carboxamide moiety .
Characterization: - IR Spectroscopy: Confirms NH (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=N (1600–1650 cm⁻¹) groups .
- NMR (¹H/¹³C): Assigns protons and carbons in the triazolo-pyridazine core (δ 7.5–8.5 ppm for aromatic protons) and furan methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry: Validates molecular ion peaks (e.g., m/z 378.359 for related triazolo derivatives) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use flame-retardant lab coats, nitrile gloves, and respiratory protection (N95 masks) due to potential irritancy .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acetonitrile or DMF used in cyclization) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Optimization: Replace ethanol with DMF for polar intermediates to enhance solubility and reaction rates (e.g., 70% → 85% yield in triazepine derivatives) .
- Catalysis: Use iodine and triethylamine in cyclization steps to reduce byproducts (e.g., sulfur elimination in thiadiazole synthesis) .
- Temperature Control: Lower reflux temperatures (e.g., 60°C instead of 80°C) to prevent decomposition of heat-sensitive intermediates .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Case Example: Discrepancies in aromatic proton shifts (δ 7.2 vs. 7.8 ppm) may arise from solvent polarity or tautomerism.
- Validation Steps:
Q. What computational strategies predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GSK-3β (docking scores ≤ −9.0 kcal/mol indicate strong binding) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors in the triazolo ring) using tools like Pharmit .
- ADMET Prediction: SwissADME assesses bioavailability (TPSA ≤ 90 Ų) and CYP450 inhibition risks .
Q. How do structural modifications (e.g., substituent variation) affect activity?
Methodological Answer:
-
Case Study: Compare analogues from and :
Substituent Activity (IC₅₀) Notes Thiophen-3-yl 0.12 µM Optimal π-π stacking 4-Chlorophenyl 0.45 µM Steric hindrance reduces binding 2,6-Difluorophenyl 0.08 µM Enhanced hydrophobic interactions -
Method: Synthesize derivatives via Suzuki coupling or Ullmann reactions, then validate via kinase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
